9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]-
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Overview
Description
9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]- is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes dichloro substitutions and tetrahydro-1-naphthalenyl amino groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]- typically involves multiple steps. One common method starts with the chlorination of 9,10-anthracenedione to introduce the dichloro groups. This is followed by the reaction with 5,6,7,8-tetrahydro-1-naphthalenylamine under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as aluminum chloride to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The dichloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in different fields.
Scientific Research Applications
9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly in cancer therapy.
Industry: It is utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in cancer treatment, where it targets rapidly dividing cells. Additionally, it can generate reactive oxygen species (ROS), causing oxidative stress and further contributing to its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione: A simpler anthraquinone derivative without the dichloro and amino substitutions.
1,4-Dihydroxy-9,10-anthracenedione: Known for its use in dye production.
Mitoxantrone: A related compound used in cancer therapy.
Uniqueness
The uniqueness of 9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]- lies in its specific substitutions, which enhance its biological activity and make it a valuable compound in medicinal chemistry. Its ability to intercalate into DNA and generate ROS distinguishes it from other anthraquinone derivatives.
Properties
CAS No. |
67906-27-8 |
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Molecular Formula |
C34H28Cl2N2O2 |
Molecular Weight |
567.5 g/mol |
IUPAC Name |
6,7-dichloro-1,4-bis(5,6,7,8-tetrahydronaphthalen-1-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C34H28Cl2N2O2/c35-25-17-23-24(18-26(25)36)34(40)32-30(38-28-14-6-10-20-8-2-4-12-22(20)28)16-15-29(31(32)33(23)39)37-27-13-5-9-19-7-1-3-11-21(19)27/h5-6,9-10,13-18,37-38H,1-4,7-8,11-12H2 |
InChI Key |
MKOPRQXPAAQPSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC3=C4C(=C(C=C3)NC5=CC=CC6=C5CCCC6)C(=O)C7=CC(=C(C=C7C4=O)Cl)Cl |
Origin of Product |
United States |
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